molecular formula C9H6Br2N2O B1610889 1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone CAS No. 56653-42-0

1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone

Cat. No.: B1610889
CAS No.: 56653-42-0
M. Wt: 317.96 g/mol
InChI Key: CEVWXGUTNVKVJI-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been widely studied for their antimicrobial, antiviral, anticancer, and antiparasitic properties . The compound this compound is of particular interest due to its unique structure, which includes a benzimidazole ring fused with a dibromoethanone moiety.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-2,2-dibromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O/c10-8(11)7(14)9-12-5-3-1-2-4-6(5)13-9/h1-4,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVWXGUTNVKVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480878
Record name 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56653-42-0
Record name 1-(1H-Benzimidazol-2-yl)-2,2-dibromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56653-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone typically involves the condensation of 1,2-diaminobenzene with a suitable dibromoethanone precursor. One common method involves the reaction of 1,2-diaminobenzene with 2,2-dibromoacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its combination of the benzimidazole ring with the dibromoethanone moiety, which imparts distinct chemical and biological properties.

Biological Activity

1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone is a compound belonging to the benzimidazole family , renowned for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial, antiviral, anticancer, and antiparasitic agent. The unique structure of this compound, characterized by the combination of a benzimidazole ring and a dibromoethanone moiety, contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial and fungal strains. For instance:

  • E. coli and S. aureus were notably susceptible to this compound, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.
  • In vitro studies have shown that this compound can disrupt microbial cell wall synthesis, contributing to its antimicrobial efficacy.

Anticancer Activity

The anticancer properties of this compound have been explored through several studies:

  • Cell Line Studies : Research has demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective cytotoxicity.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Antiparasitic Effects

Benzimidazole derivatives are well-known for their antiparasitic properties. This compound has shown promise in:

  • In vitro assays against parasites such as Giardia lamblia and Entamoeba histolytica , with effective concentrations leading to significant reductions in parasite viability.
  • Its mechanism appears to involve interference with the metabolic pathways essential for parasite survival.

Comparative Analysis with Other Benzimidazole Derivatives

To understand the uniqueness of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameBiological ActivityNotable Features
AlbendazoleAnthelminticTargets tubulin; used in helminth infections
MebendazoleAnthelminticEffective against a broad spectrum of helminths
1H-Benzimidazole-2-yl hydrazonesAntimicrobialDifferent structural modifications lead to varied activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The benzimidazole ring can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways in both microorganisms and cancer cells.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated:

  • A significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Synergistic effects when combined with conventional antibiotics, enhancing overall antimicrobial effectiveness.

Study on Anticancer Properties

In another study focusing on cancer cell lines:

  • The compound was tested against various dosages (0.5 µM to 50 µM), revealing a dose-dependent response in inhibiting cell growth.
  • Mechanistic studies indicated activation of apoptotic pathways through increased expression of pro-apoptotic proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone
Reactant of Route 2
Reactant of Route 2
1-(1H-Benzimidazol-2-YL)-2,2-dibromoethanone

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